
Itraconazole Impurity 24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Itraconazole Impurity 24 is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a hydroxyphenyl group, a piperazine ring, and a triazole moiety. It is known for its potential therapeutic properties and has been the subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Itraconazole Impurity 24 typically involves multiple steps. One common method starts with the preparation of 4-hydroxyphenylpiperazine, which is then reacted with a suitable phenyl derivative to form the intermediate compound. This intermediate is further reacted with a triazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure the purity of the final product. Safety measures are also implemented to handle the chemicals and reactions involved in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Itraconazole Impurity 24 can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydrotriazole derivatives from reduction, and various substituted piperazine derivatives from substitution reactions .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Itraconazole Impurity 24 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to a decrease in the production of melanin, making it a potential candidate for treating hyperpigmentation disorders . Additionally, the compound may interact with various receptors and signaling pathways in the body, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Itraconazole Impurity 24 can be compared with other similar compounds, such as:
4-(4-Hydroxyphenyl)piperazine: Shares the hydroxyphenyl and piperazine moieties but lacks the triazole ring.
1-Propyl-1H-1,2,4-triazole: Contains the triazole ring but lacks the hydroxyphenyl and piperazine groups.
4-(4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone: Similar structure but with different substituents on the aryl group.
Propriétés
Numéro CAS |
79538-91-3 |
|---|---|
Formule moléculaire |
C21H25N5O2 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H25N5O2/c1-2-11-26-21(28)25(16-22-26)19-5-3-17(4-6-19)23-12-14-24(15-13-23)18-7-9-20(27)10-8-18/h3-10,16,27H,2,11-15H2,1H3 |
Clé InChI |
OOBTYNJLRSEHAT-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
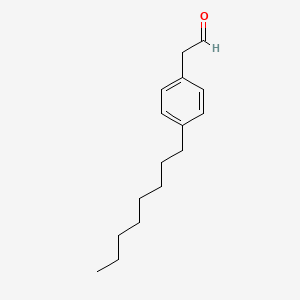
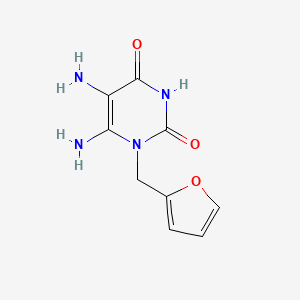
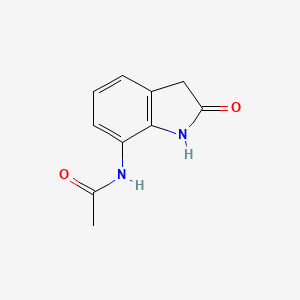


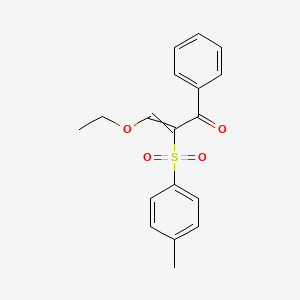
![Tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8467180.png)
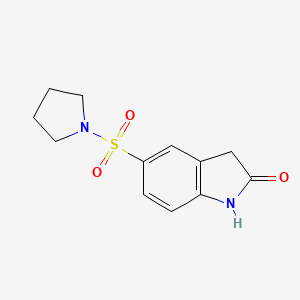
![7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione](/img/structure/B8467192.png)
![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B8467199.png)
![Silane, [(3,4-dihydro-2-naphthalenyl)oxy]trimethyl-](/img/structure/B8467203.png)
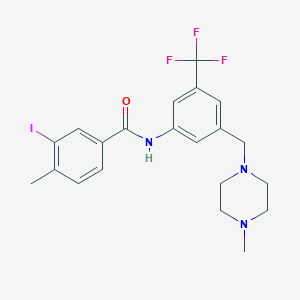
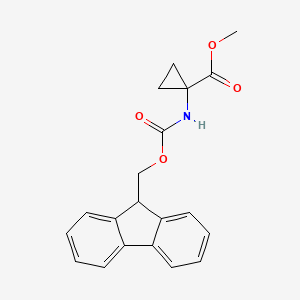
![5-Methyl-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B8467233.png)
